molecular formula C8H7N3O2 B1284090 2-(4-Amino-3-nitrophenyl)acetonitrile CAS No. 79545-11-2

2-(4-Amino-3-nitrophenyl)acetonitrile

Cat. No. B1284090
CAS RN: 79545-11-2
M. Wt: 177.16 g/mol
InChI Key: GGNLMWPHWILCLH-UHFFFAOYSA-N
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Description

2-(4-Amino-3-nitrophenyl)acetonitrile is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and reactions that can help infer the behavior and characteristics of 2-(4-Amino-3-nitrophenyl)acetonitrile.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions. For instance, the one-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile involves the conversion of 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles followed by reductive cyclization . Similarly, the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is achieved through multicomponent synthesis . These methods could potentially be adapted for the synthesis of 2-(4-Amino-3-nitrophenyl)acetonitrile.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was characterized using single-crystal X-ray diffraction . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the molecular structure and properties of compounds, as seen in the study of 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile . These approaches could be used to analyze the molecular structure of 2-(4-Amino-3-nitrophenyl)acetonitrile.

Chemical Reactions Analysis

The reactivity of nitrophenyl compounds in acetonitrile has been studied extensively. For instance, the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile suggests a highly ordered transition state . The electrochemical behavior of 2-nitrophenylguanidines in acetonitrile indicates a reduction process that proceeds in an adsorbed state . These studies provide insights into the potential reactivity of 2-(4-Amino-3-nitrophenyl)acetonitrile in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from spectroscopic characterization and theoretical studies. For example, the spectroscopic characterization and theoretical studies on 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile provide information on its vibrational and NMR properties . The experimental and theoretical studies on 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile offer insights into its molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties . These properties could be similar for 2-(4-Amino-3-nitrophenyl)acetonitrile, given the structural similarities.

Scientific Research Applications

Antibacterial Activity and Theoretical Studies

A study by Uzun et al. (2019) synthesized a compound structurally related to 2-(4-Amino-3-nitrophenyl)acetonitrile and conducted both experimental and theoretical analyses. The compound demonstrated antibacterial activity against various human pathogenic microorganisms. Theoretical calculations, including density functional theory (DFT), molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO), were utilized to understand the compound's properties and interactions (Uzun et al., 2019).

Synthesis and Reactivity in Organic Chemistry

Belley et al. (2006) explored the catalytic hydrogenation of (2-nitrophenyl)acetonitriles, which are structurally related to the target compound. This process led to the formation of N-hydroxy-2-aminoindoles, showcasing the chemical reactivity and potential utility of these compounds in organic synthesis (Belley et al., 2006).

Kinetic Studies in Proton Transfer Reactions

Minksztym and Jarczewski (2004) investigated the kinetic aspects of proton transfer reactions involving compounds similar to 2-(4-Amino-3-nitrophenyl)acetonitrile. Their findings contribute to understanding the behavior of such compounds in chemical reactions and their potential applications in various chemical processes (Minksztym & Jarczewski, 2004).

Anticancer Activity of Derivatives

Sa̧czewski et al. (2006) synthesized derivatives of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, similar to the target compound. These derivatives exhibited notable anticancer activity, particularly against melanoma cell lines. This study underscores the potential therapeutic applications of these compounds in cancer treatment (Sa̧czewski et al., 2006).

Corrosion Inhibition Studies

Verma et al. (2015) conducted a study on 2-amino-4-arylquinoline-3-carbonitriles, which are structurally related to the target compound. They investigated the inhibition of mild steel corrosion, providing insights into the potential application of these compounds as corrosion inhibitors in industrial settings (Verma et al., 2015).

properties

IUPAC Name

2-(4-amino-3-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNLMWPHWILCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565034
Record name (4-Amino-3-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-3-nitrophenyl)acetonitrile

CAS RN

79545-11-2
Record name (4-Amino-3-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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